2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and butylamine.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.
Reduction: The reduction of the quinolinone core to the 3,4-dihydro form can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The amino and butyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the amino or butyl positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinolinone: The parent compound with a wide range of biological activities.
7-Aminoquinoline: Known for its antimalarial properties.
3,4-Dihydroquinolinone: A reduced form with different biological activities.
Uniqueness
2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is unique due to the specific combination of functional groups and the reduced quinolinone core, which may confer distinct biological properties and reactivity compared to other quinolinone derivatives.
Properties
CAS No. |
1023813-27-5 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
7-amino-1-butyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-2-3-8-15-12-9-11(14)6-4-10(12)5-7-13(15)16/h4,6,9H,2-3,5,7-8,14H2,1H3 |
InChI Key |
WUZZOCCTMXEEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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